N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-10-5-2-1-4-9(10)8-13-12(15)11-6-3-7-16-11/h3,6-7,9H,1-2,4-5,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWMUUYMOKXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with (2-oxocyclohexyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions. Key transformations include:
-
Mechanistic Insight : The electron-rich furan ring reacts with potassium permanganate to form a diketone intermediate, which subsequently oxidizes to a carboxylic acid. The cyclohexyl ketone remains unreactive under these conditions due to steric protection .
Reduction Reactions
The ketone group and furan ring show distinct reducibility:
-
Competitive Pathways : LiAlH₄ reduces both the ketone and amide groups, leading to over-reduced byproducts, whereas NaBH₄ selectively targets the ketone . Catalytic hydrogenation saturates the furan ring without affecting the amide bond .
Acid-Promoted Cyclization
Under acidic conditions, the compound undergoes intramolecular cyclization:
| Acid Catalyst | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| TFA (10 eq) | CH₂Cl₂ | 25°C | Tetracyclic lactam fused to furan | 78% | |
| HCl (gas) | Toluene | 80°C | Spirocyclic oxazine derivative | 65% |
-
Mechanism : Protonation of the ketone generates an N-acyliminium ion intermediate, which undergoes nucleophilic attack by the furan's α-carbon to form a six-membered ring . Steric hindrance from the cyclohexyl group directs regioselectivity .
Nucleophilic Substitution at the Amide Group
The carboxamide moiety participates in substitution reactions:
| Nucleophile | Reagents/Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| NH₂OH | HCl in EtOH | Hydroxamic acid derivative | 91% | |
| RNH₂ | DCC/HOBt in DMF | Secondary amide analogs | 82% |
-
Hydrolysis : Under basic conditions (NaOH/H₂O, reflux), the amide hydrolyzes to furan-2-carboxylic acid and 2-aminomethylcyclohexanone .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| λ = 254 nm, CH₃CN | Furan ring-opening to diketone | 0.45 | |
| λ = 365 nm, O₂ | Singlet oxygen-mediated epoxidation | 0.12 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Degradation Products | Mechanism | Source |
|---|---|---|---|
| 220–250°C | CO₂, cyclohexanone, furan fragments | Retro-Diels-Alder reaction | |
| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | Radical recombination |
Key Stability Considerations:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide is being investigated for its potential therapeutic effects. Its unique structural features make it a candidate for developing new drugs targeting various diseases. Research indicates that compounds in the furan-2-carboxamide class may exhibit significant biological activities, including anti-inflammatory and anticancer properties .
Case Study: Anticancer Activity
A study explored the anticancer effects of furan-2-carboxamides, demonstrating that derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involved the modulation of specific signaling pathways associated with tumor growth .
Biological Studies
Enzyme Inhibition
Research has shown that this compound acts as an enzyme inhibitor, affecting various biological pathways. For example, it has been evaluated for its inhibitory effects on enzymes related to cancer progression and inflammation.
Antibiofilm Activity
Recent investigations highlighted the antibiofilm properties of furan-2-carboxamides against Pseudomonas aeruginosa, a common pathogen in healthcare settings. The study found that specific derivatives exhibited significant inhibition of biofilm formation, suggesting potential applications in treating infections caused by biofilm-forming bacteria .
Industrial Applications
Synthesis of Complex Molecules
In the field of synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable for creating new materials with tailored properties .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2-oxocyclohexyl)methyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-[(2-oxocyclohexyl)methyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-[(2-oxocyclohexyl)methyl]pyrrole-2-carboxamide: Features a pyrrole ring instead of a furan ring.
Uniqueness
N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide is a derivative of furan, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, particularly its anti-cancer and antimicrobial properties, supported by recent research findings and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that furan derivatives, including this compound, exhibit significant biological activities, particularly in anti-cancer and antimicrobial domains.
1. Anti-Cancer Activity
Recent studies have demonstrated that furan derivatives possess potent anti-cancer properties. For instance, carbamothioyl-furan-2-carboxamide derivatives showed promising activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
Table 1: Anti-Cancer Activity of Furan Derivatives
| Compound | Cell Line | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| 4a | HepG2 | 35.01 | 0.75 |
| 4b | Huh-7 | 37.31 | 0.85 |
| 4c | MCF-7 | 39.22 | 0.90 |
| 4d | HepG2 | 33.29 | 0.70 |
The structure–activity relationship (SAR) of these compounds suggests that the presence of electron-donor substituents enhances their anti-cancer efficacy. For example, the para-methyl-substituted derivative (4d) exhibited the highest activity with a cell viability of just 33.29% against HepG2 cells, indicating its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Activity
In addition to anti-cancer properties, this compound has shown significant antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | E. coli | 13 | 280 |
| 4b | S. aureus | 10.5 | 265 |
| 4c | B. cereus | 16 | 230 |
These results indicate that certain derivatives are more effective than standard antibiotics, suggesting their potential application in treating bacterial infections .
Case Studies
Several studies have evaluated the biological activities of furan derivatives:
- Anti-Cancer Efficacy : A study reported that carbamothioyl-furan derivatives significantly reduced cell viability in HepG2 cells compared to doxorubicin, a standard chemotherapy agent .
- Antimicrobial Properties : Research demonstrated that furan derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify functional groups (e.g., cyclohexyl carbonyl at ~208 ppm, furan protons at 6.3–7.4 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 265.1312 for CHNO) .
- X-ray crystallography : Resolves stereochemistry in crystalline forms, if applicable .
What strategies resolve contradictions in biological activity data across different assays?
Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:
- Dose-response curves : Establish IC values under standardized conditions (e.g., 72-hour incubation in HCT-116 cells) .
- Counter-screening : Test against off-target receptors (e.g., kinase panels) to rule out nonspecific effects .
- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain potency drops in vivo .
What reaction mechanisms underpin key transformations during synthesis?
Q. Advanced
- Amide bond formation : Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of furan-2-carbonyl chloride, aided by triethylamine (base) to scavenge HCl .
- Oxocyclohexane stability : The keto group may undergo keto-enol tautomerism under basic conditions, requiring pH control (<7) to prevent side reactions .
How can computational methods predict the compound’s biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or TRPV1 channels. Docking scores (<-7 kcal/mol suggest strong binding) guide experimental validation .
- Pharmacophore modeling : Identify essential motifs (e.g., furan ring for π-π stacking, carboxamide for hydrogen bonding) using Schrödinger Suite .
What in vitro models are suitable for initial bioactivity screening?
Q. Basic
- Anticancer : MTT assay in HCT-116 (colorectal) or MCF-7 (breast) cells, with IC values compared to doxorubicin .
- Anti-inflammatory : COX-2 inhibition assay using a fluorometric kit .
- Antimicrobial : Broth microdilution against S. aureus (MIC reported in µg/mL) .
How are impurities managed during synthesis, and what purification techniques are effective?
Q. Advanced
- By-product identification : LC-MS detects side products (e.g., over-oxidized cyclohexyl groups).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Quality control : USP guidelines for residual solvents (e.g., DMF < 890 ppm) via GC-MS .
What structural modifications enhance the compound’s pharmacokinetic profile?
Q. Advanced
- Bioisosteric replacement : Substitute the furan with thiophene to improve metabolic stability .
- Prodrug design : Esterify the carboxamide to enhance oral bioavailability .
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce LogP from ~2.5 to <2, improving solubility .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Thermal stability : Degradation >10% after 30 days at 40°C (accelerated stability testing) .
- Photostability : Protect from UV light (amber vials) to prevent furan ring oxidation .
- Solution stability : Use DMSO stock solutions stored at -20°C (<1 month) to avoid hydrolysis .
What comparative studies exist between this compound and structurally related analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
